Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate
Description
Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate (CAS: 1493391-50-6) is a chiral ester featuring a 3-bromo-4-fluorophenyl substituent attached to a 2-hydroxypropanoate backbone. Its molecular formula is C₁₀H₁₀BrFO₃, with a molecular weight of 277.08 g/mol. The presence of bromine (electron-withdrawing, sterically bulky) and fluorine (high electronegativity) on the phenyl ring modulates electronic effects and lipophilicity, distinguishing it from analogs .
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,13H,5H2,1H3 |
InChI Key |
JPLHALCXAUZVKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-(3-azido-4-fluorophenyl)-2-hydroxypropanoate.
Oxidation: Formation of 3-(3-bromo-4-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanol.
Scientific Research Applications
Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain pathways.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine substituents enhance its binding affinity and specificity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
(a) Methyl 3-(4-Fluorophenyl)-2-hydroxypropanoate (CAS: 124980-98-9)
- Molecular Formula : C₁₀H₁₁FO₃ (MW: 198.19 g/mol).
- Key Differences: Lacks the 3-bromo substituent, reducing molecular weight and steric bulk.
- Implications : Lower lipophilicity (logP ~1.2 vs. ~2.5 for the bromo-fluoro analog) may enhance aqueous solubility but reduce membrane permeability .
(b) 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
- Molecular Formula : C₁₂H₁₅BrO₂ (MW: 271.15 g/mol).
- Key Differences: Replaces the 4-fluoro group with an ethyl substituent and substitutes the hydroxypropanoate ester with a carboxylic acid.
- Implications : The ethyl group increases lipophilicity (logP ~3.0), while the carboxylic acid enhances solubility in polar solvents. The absence of fluorine reduces electronic polarization .
(c) Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate
- Molecular Formula : C₁₇H₁₆O₈ (MW: 348.30 g/mol).
- Key Differences: Features a benzophenone core with multiple hydroxyl groups instead of halogens.
- Implications: High polarity due to hydroxyl groups improves solubility in polar solvents (e.g., methanol/water mixtures). Reported anti-tuberculosis activity suggests biological relevance of polyhydroxy motifs .
Physicochemical Properties
Notes:
- The bromo-fluoro derivative’s higher logP suggests greater lipid membrane affinity but lower aqueous solubility than its non-brominated analogs.
- Carboxylic acid derivatives (e.g., 2-bromo-2-methylpropanoic acid) exhibit higher water solubility due to ionization .
Biological Activity
Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a bromine atom and a fluorine atom on the phenyl ring. This structural configuration may influence its biological interactions and efficacy.
- Molecular Formula : CHBrF O
- Molecular Weight : 295.1 g/mol
- CAS Number : [not provided]
The biological activity of this compound can be attributed to its interaction with various molecular targets in cancer cells. Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, molecular docking studies indicate that the compound may bind effectively to the ATP-binding site of certain kinases, which is crucial for their activity .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer and lung cancer cells.
- Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.47 | |
| A549 (Lung Cancer) | 2.30 | |
| HeLa (Cervical Cancer) | 3.00 |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer cells, suggesting a promising avenue for further development as an anticancer agent.
Mechanism Elucidation
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in early apoptotic markers following treatment with the compound, indicating its potential role as an apoptosis inducer .
Case Studies
One notable case study involved the administration of this compound in murine models of breast cancer. The study reported a significant reduction in tumor size compared to control groups, with histological examinations showing increased apoptosis and reduced proliferation markers in treated tissues .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that the compound has favorable absorption characteristics and a moderate elimination half-life, making it suitable for further pharmacological studies.
- Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | ~75% |
| Elimination Half-Life | 6 hours |
Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, long-term studies are necessary to fully ascertain safety .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves coupling 3-bromo-4-fluorophenyl precursors with methyl glycolate derivatives under acid-catalyzed esterification. Key steps include:
- Bromination/Fluorination Control : Use regioselective halogenation agents (e.g., NBS for bromination, Selectfluor® for fluorination) to minimize side products .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (>95% by LC-MS) .
- Safety : Follow protocols for handling brominated intermediates (e.g., PPE, fume hoods) to mitigate toxicity risks .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the ester linkage, hydroxyl group, and aromatic substitution pattern. F NMR is essential for verifying fluorophenyl group integrity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1730 cm) and hydroxyl (broad ~3200 cm) stretches .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Tests : Expose the compound to stressors (40°C/75% RH, UV light) for 4–8 weeks. Monitor decomposition via HPLC and track hydroxyl group oxidation or ester hydrolysis .
- Storage Recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can contradictions in reported reactivity of this compound under catalytic conditions be resolved?
Methodological Answer:
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables. For example, discrepancies in Suzuki coupling yields may arise from trace palladium impurities .
- Factorial Design : Use a 2 factorial approach to test interactions between temperature, catalyst type, and solvent polarity. Analyze via ANOVA to identify dominant factors .
- Theoretical Frameworks : Apply Hammett substituent constants to rationalize electronic effects of bromo/fluoro groups on reaction kinetics .
Q. What mechanistic insights can computational models provide about this compound’s interactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict reactive sites (e.g., hydroxyl group nucleophilicity, ester electrophilicity). Compare with experimental NMR shifts .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to understand aggregation behavior or protein-binding tendencies .
Q. How does stereochemistry influence the compound’s biological or chemical activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers/diastereomers via chiral HPLC (Chiralpak® columns) or enzymatic resolution. Confirm absolute configuration using X-ray crystallography .
- Activity Correlation : Compare stereoisomers in bioassays (e.g., enzyme inhibition). For example, the (2S,3S) configuration may enhance binding affinity due to spatial alignment with active sites .
Q. What strategies mitigate interference from degradation products in analytical assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
